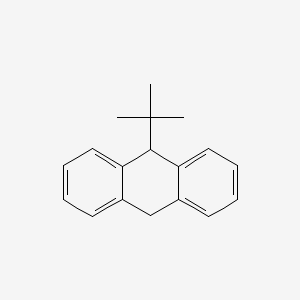
9-tert-Butyl-9,10-dihydroanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-tert-Butyl-9,10-dihydroanthracene is an organic compound with the molecular formula C18H20. It is a derivative of anthracene, where a tert-butyl group is attached to the ninth carbon atom, and the 9,10 positions are hydrogenated. This compound is known for its unique structural properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-tert-Butyl-9,10-dihydroanthracene typically involves the hydrogenation of anthracene in the presence of a tert-butyl group. One common method includes the reaction of anthracene with tert-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, followed by hydrogenation using a palladium catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
9-tert-Butyl-9,10-dihydroanthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: Further hydrogenation can lead to fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated or nitrated anthracene derivatives.
Scientific Research Applications
9-tert-Butyl-9,10-dihydroanthracene is used in various scientific research fields, including:
Chemistry: As a precursor for the synthesis of other complex organic molecules.
Biology: In studies related to the interaction of aromatic hydrocarbons with biological systems.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-tert-Butyl-9,10-dihydroanthracene involves its interaction with molecular targets through its aromatic ring and tert-butyl group. These interactions can lead to various chemical transformations, including electron transfer and radical formation. The pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
Similar Compounds
- 9-tert-Butyl-9,10-dihydroacridine
- 9-benzylidene-10-tert-butyl-9,10-dihydroanthracene
- 9,10-di-tert-butyl-9,10-dihydroanthracene
Uniqueness
9-tert-Butyl-9,10-dihydroanthracene is unique due to its specific tert-butyl substitution and hydrogenation at the 9,10 positions. This structural modification imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry .
Properties
CAS No. |
13387-48-9 |
|---|---|
Molecular Formula |
C18H20 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
9-tert-butyl-9,10-dihydroanthracene |
InChI |
InChI=1S/C18H20/c1-18(2,3)17-15-10-6-4-8-13(15)12-14-9-5-7-11-16(14)17/h4-11,17H,12H2,1-3H3 |
InChI Key |
RCMNLZCMGKUYFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1C2=CC=CC=C2CC3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3'H,8'H-Spiro[1,3-dioxolane-2,7'-naphtho[1,8a-b]oxirene]](/img/structure/B14705120.png)
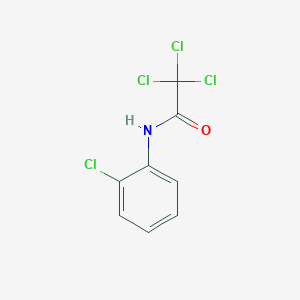
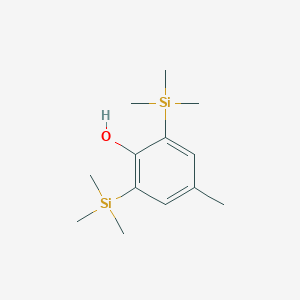
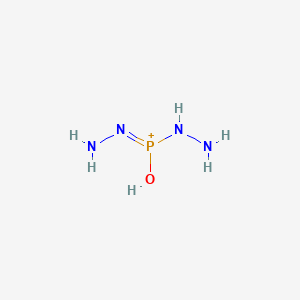
![Hydrazinecarboxylic acid, [1-(2-furanyl)ethylidene]-, ethyl ester](/img/structure/B14705137.png)
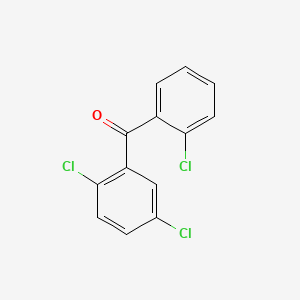
![2-(Ethyl{4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]phenyl}amino)ethan-1-ol](/img/structure/B14705149.png)
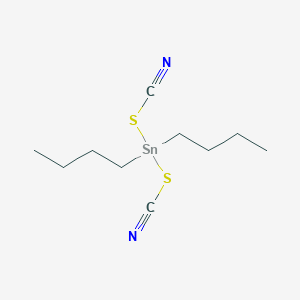
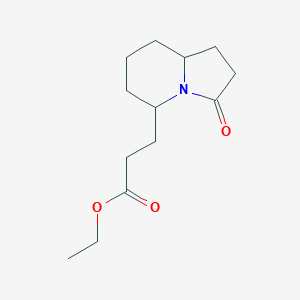
![1h-Isoindole-1,3(2h)-dione, 2-[(4-methylphenyl)thio]-](/img/structure/B14705161.png)
![Diethyl [ethoxy(phenyl)methyl]phosphonate](/img/structure/B14705166.png)
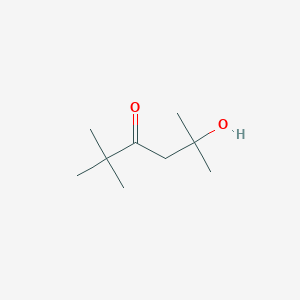
![[[1,1'-Bi(cyclopentane)]-1-yl]acetic acid](/img/structure/B14705181.png)
